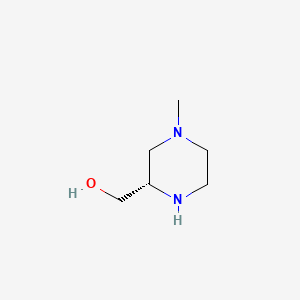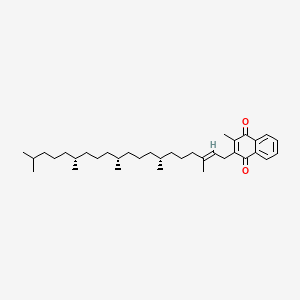
N2-Methyl-4-nitro-1,2-benzenediamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl-4-nitro-1,2-benzenediamine-d3 is a deuterated compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18. This compound is primarily used in proteomics research and other biochemical studies .
Preparation Methods
The synthesis of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves several steps. One common method includes the nitration of 1,2-diaminobenzene followed by methylation and subsequent deuteration. The reaction conditions typically involve the use of nitric acid for nitration, methyl iodide for methylation, and deuterated reagents for the incorporation of deuterium atoms .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
N2-Methyl-4-nitro-1,2-benzenediamine-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-Methyl-4-nitro-1,2-benzenediamine-d3 is used extensively in scientific research, particularly in the field of proteomics. Its deuterated form makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses. Additionally, this compound is used in the synthesis of other complex molecules and in studies involving the mechanisms of enzyme reactions .
In biology and medicine, this compound is used to investigate the metabolic pathways of related compounds and to develop new therapeutic agents. In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterated form of the compound allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparison with Similar Compounds
N2-Methyl-4-nitro-1,2-benzenediamine-d3 can be compared with other similar compounds, such as:
N2-Methyl-4-nitro-1,2-benzenediamine: The non-deuterated form of the compound, which has similar chemical properties but lacks the benefits of deuteration for analytical studies.
4-Nitro-1,2-benzenediamine: A related compound that lacks the methyl group, resulting in different reactivity and applications.
N2-Methyl-1,2-benzenediamine: A compound that lacks the nitro group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its deuterated form, which enhances its utility in analytical and biochemical research .
Properties
CAS No. |
1794752-35-4 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
170.186 |
IUPAC Name |
4-nitro-2-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChI Key |
NVNGTTDFLMOBMZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonyms |
2-Amino-5-(N-methyl-d3-amino)nitrobenzene; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


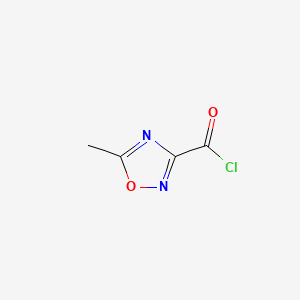
![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
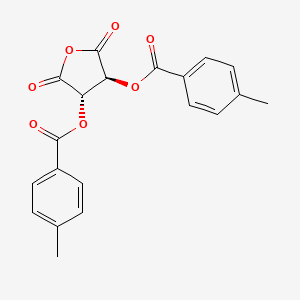
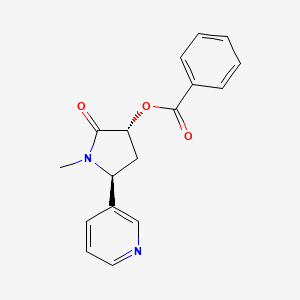
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)

